molecular formula C14H28N2 B2468364 2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine CAS No. 793631-68-2

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine

Cat. No.: B2468364
CAS No.: 793631-68-2
M. Wt: 224.392
InChI Key: HFJJHXUCQWRVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two piperidine rings, each substituted with a methyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine typically involves the reaction of 2-methylpiperidine with an appropriate alkylating agent. One common method is the reductive amination of 2-methylpiperidine with 2-(2-methylpiperidin-1-yl)acetaldehyde under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine is unique due to its dual piperidine structure with specific methyl substitutions. This structural arrangement can confer distinct biological activities and chemical reactivity compared to its simpler analogs .

Properties

IUPAC Name

2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJJHXUCQWRVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.